ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate

Description

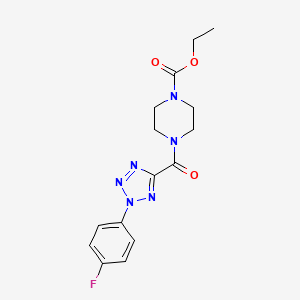

Ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with an ethyl carboxylate group and a tetrazole ring linked to a 4-fluorophenyl moiety. This structure combines a heterocyclic piperazine scaffold—common in bioactive compounds—with a tetrazole, a bioisostere for carboxylic acids that enhances metabolic stability and solubility.

Properties

IUPAC Name |

ethyl 4-[2-(4-fluorophenyl)tetrazole-5-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN6O3/c1-2-25-15(24)21-9-7-20(8-10-21)14(23)13-17-19-22(18-13)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIXIKDIHSZRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 348.34 g/mol. The structure includes a piperazine moiety, which is known for its role in enhancing solubility and bioavailability of pharmaceutical agents. The presence of the tetrazole ring contributes to its potential pharmacological properties, as tetrazoles are often associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, similar to other piperazine derivatives that show activity as serotonin reuptake inhibitors .

- Antitumor Activity : Research indicates that compounds containing tetrazole rings exhibit notable anticancer properties. For instance, studies have shown that tetrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anticonvulsant Properties : Some derivatives of piperazine have demonstrated anticonvulsant effects, suggesting that this compound could also possess similar activity .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antitumor Studies : A study evaluating various tetrazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxicity .

- Pharmacokinetics : In silico studies suggest that the compound has favorable pharmacokinetic properties, including good oral bioavailability due to its ability to form hydrogen bonds and interact with biological membranes effectively .

- Neuropharmacological Evaluation : Preliminary evaluations revealed that the compound could potentially modulate neurotransmitter systems, which may contribute to its anticonvulsant properties. Further research is needed to elucidate the specific pathways involved .

Scientific Research Applications

Ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is a chemical compound with potential applications in medicinal chemistry. Its molecular formula is C15H17FN6O3, and its molecular weight is approximately 348.34 g/mol. The compound features a piperazine moiety, which can enhance the solubility and bioavailability of pharmaceutical agents, and a tetrazole ring, which is associated with diverse biological activities.

Biological Activities

The biological activity of this compound may involve several mechanisms:

- Receptor Modulation The compound may interact with neurotransmitter receptors, similar to piperazine derivatives that act as serotonin reuptake inhibitors.

- Antitumor Activity Tetrazole rings have demonstrated anticancer properties, with studies showing that tetrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Anticonvulsant Properties Some piperazine derivatives have shown anticonvulsant effects, suggesting this compound may possess similar activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antitumor | Inhibition of cancer cell proliferation |

| Anticonvulsant | Potential reduction in seizure frequency |

| Serotonin Reuptake Inhibition | Modulation of serotonin levels |

Research Findings

- Antitumor Studies Studies on tetrazole derivatives similar to this compound have reported IC50 values in the low micromolar range against several cancer cell lines, suggesting significant cytotoxicity.

- Pharmacokinetics In silico studies suggest favorable pharmacokinetic properties, including good oral bioavailability, due to its ability to form hydrogen bonds and interact effectively with biological membranes.

- Neuropharmacological Evaluation Preliminary evaluations suggest the compound could modulate neurotransmitter systems, potentially contributing to anticonvulsant properties; however, further research is needed to clarify the specific pathways involved.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound’s structural analogs differ in heterocyclic substituents, fluorophenyl positioning, and additional functional groups. Below is a comparative analysis:

Pharmacological and Functional Comparisons

- Tetrazole vs. Pyrazole/Thiazole : The tetrazole in the target compound offers superior metabolic stability compared to pyrazole (e.g., ) due to its resistance to oxidative degradation. However, pyrazole derivatives may exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites .

- Fluorophenyl Positioning : The 4-fluorophenyl group in the target compound and ’s antagonist enhances lipophilicity and receptor binding, but 2- or 3-fluorophenyl analogs (e.g., ) could alter steric interactions or dipole moments, affecting selectivity .

- Piperazine Modifications: Ethyl carboxylate substitution on piperazine (common in all compounds) improves solubility versus unsubstituted piperazines.

Structure-Activity Relationship (SAR) Insights

- Tetrazole as a Bioisostere : Replacing carboxylic acid with tetrazole (as in the target compound) reduces ionization at physiological pH, enhancing oral bioavailability versus carboxylate-containing analogs .

- Fluorine Substituents : The 4-fluorophenyl group in the target compound and ’s antagonist optimizes hydrophobic interactions without introducing steric hindrance, unlike 3-fluorophenyl derivatives () .

- Piperazine Flexibility : Ethyl carboxylate substitution balances solubility and membrane permeability, whereas bulkier groups (e.g., ’s pyrrolidin-dione) may restrict conformational flexibility .

Physicochemical and Pharmacokinetic Considerations

- LogP : The target compound’s calculated LogP (~2.5–3.0) is higher than pyrazole analogs (e.g., ) due to the tetrazole’s polarity but lower than thiazole derivatives () .

- Metabolic Stability : Tetrazole’s resistance to CYP450 oxidation suggests longer half-life versus pyrazole or thiazole analogs, which are prone to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.